![molecular formula C16H13FN6O2S B2686277 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-36-3](/img/structure/B2686277.png)
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. Tetrazoles are known for their wide range of applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the tetrazole ring might undergo reactions such as hydrogenation or substitution . The acetamido group could participate in condensation or hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Protection of Hydroxyl Groups
The compound has been used in the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protection of hydroxyl groups . The Fsec group was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .
PPARα, -γ, and -δ Agonist
The compound has been used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist . The compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile with an EC 50 of 0.029, 0.013, and 0.029 µM, respectively .
Synthesis of Oxazole Rings
The synthetic route of the compound involves the synthesis of oxazole rings as the key step . This process starts from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to afford the target compound with an overall yield of 32% .
Antiviral Activity
Derivatives of the compound have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S/c17-10-1-7-13(8-2-10)26-9-14(24)19-11-3-5-12(6-4-11)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJAUBDAOFUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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